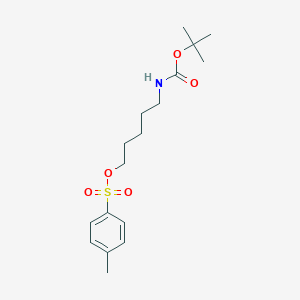

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOOQXZPVIXTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445552 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118811-34-0 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate. This bifunctional molecule is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and biochemical research.

Core Chemical Properties

This compound, with the CAS number 118811-34-0, is a white solid at room temperature.[1][2] It incorporates two key functional groups that define its chemical utility: a tert-butyloxycarbonyl (Boc) protected primary amine and a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group in nucleophilic substitution reactions, while the Boc-protected amine is stable under various conditions but can be readily deprotected under mild acidic conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 118811-34-0 | [2][5] |

| Molecular Formula | C₁₇H₂₇NO₅S | [5] |

| Molecular Weight | 357.46 g/mol | [5] |

| Appearance | White Solid | [1][2] |

| Purity | Typically ≥97% | [6] |

| Storage | Store sealed in a dry place at room temperature. | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from 5-amino-1-pentanol. The first step involves the protection of the primary amine with a Boc group, followed by the tosylation of the primary alcohol.

Step 1: Synthesis of 5-(t-Boc-amino)-1-pentanol

The protection of the amino group in 5-amino-1-pentanol is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

Dissolve 5-amino-1-pentanol (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(t-Boc-amino)-1-pentanol.

Table 2: Properties of the Precursor, 5-(t-Boc-amino)-1-pentanol

| Property | Value | Source(s) |

| CAS Number | 75178-90-4 | |

| Molecular Formula | C₁₀H₂₁NO₃ | |

| Molecular Weight | 203.28 g/mol | |

| Density | 1.00 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.45 | |

| Flash Point | 109 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Step 2: Synthesis of this compound

The final step is the tosylation of the hydroxyl group of 5-(t-Boc-amino)-1-pentanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol:

-

Dissolve 5-(t-Boc-amino)-1-pentanol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, typically pyridine (which can also serve as the solvent) or triethylamine (Et₃N) (1.5-2 equivalents).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups, allowing for sequential or orthogonal chemical transformations.

a) Nucleophilic Substitution at the Tosylate Group:

The tosylate moiety is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the introduction of a wide range of functionalities.

General Experimental Protocol for Nucleophilic Substitution:

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

-

Add the desired nucleophile (e.g., an azide, cyanide, thiol, or another amine) (1.1-1.5 equivalents).

-

Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 50-100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

b) Deprotection of the Boc Group:

The Boc group can be removed under mild acidic conditions to liberate the primary amine. This is a common step in peptide synthesis and the synthesis of other complex nitrogen-containing molecules.[7]

General Experimental Protocol for Boc Deprotection:

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% in DCM) or hydrochloric acid (HCl) (e.g., 4M in dioxane).

-

Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly or neutralized with a base during an aqueous work-up to yield the free amine.

Visualizing Workflows and Relationships

Diagram 1: Synthetic Pathway

References

- 1. gjbzwzw.com [gjbzwzw.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate, 118811-34-0 | BroadPharm [broadpharm.com]

- 5. scbt.com [scbt.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

Synthesis and Characterization of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, a valuable intermediate in organic synthesis. The document details the experimental protocol for its preparation, along with a summary of its key analytical data.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | tert-butyl (5-(tosyloxy)pentyl)carbamate, 5-((Tert-butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate |

| CAS Number | 118811-34-0 |

| Molecular Formula | C₁₇H₂₇NO₅S |

| Molecular Weight | 357.46 g/mol |

| Appearance | White Solid[1] |

Synthesis Protocol

The synthesis of this compound is achieved through the tosylation of 5-(tert-butoxycarbonylamino)-1-pentanol. This reaction involves the conversion of the terminal hydroxyl group of the starting material into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Workflow

Caption: A schematic overview of the synthesis process for this compound.

Detailed Experimental Procedure[1]

To a stirred solution of 5-(tert-butoxycarbonylamino)-1-pentanol (1.97 g, 9.7 mmol) in dichloromethane (32 mL) cooled in an ice bath, p-toluenesulfonyl chloride (2.78 g, 14.6 mmol), triethylamine (4.0 mL, 28.9 mmol), and 4-dimethylaminopyridine (117.4 mg, 0.96 mmol) were added sequentially. The reaction mixture was stirred for 4.5 hours, during which it was allowed to warm to room temperature.

Following the reaction, the mixture was diluted with chloroform and washed with brine. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate (starting with 100% n-hexane, followed by 8:1 and then 4:1 n-hexane/ethyl acetate) to afford the desired product.

Characterization Data

The successful synthesis of this compound was confirmed through spectroscopic analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 91% | [1] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.76 (d, J = 8.2 Hz, 2H), 7.33 (d, J = 8.2 Hz, 2H), 4.51 (broad s, 1H), 4.00 (t, J = 6.5 Hz, 2H), 3.06-3.02 (broad q, J = 6.5 Hz, 2H), 2.44 (s, 3H), 1.67-1.61 (m, 2H), 1.42-1.38 (m, 11H), 1.35-1.29 (m, 2H) | [1] |

| HRMS (ESI, positive) m/z | [M+Na]⁺ Calculated: 380.1502, Found: 380.1497 | [1] |

Structural Diagram

Caption: The chemical structure of this compound.

Applications in Drug Development and Research

This compound serves as a key bifunctional linker in the synthesis of more complex molecules. The t-Boc protecting group on the amine can be readily removed under acidic conditions, allowing for further functionalization. The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of various moieties at the other end of the pentyl chain. These characteristics make it a versatile building block in the development of novel therapeutic agents and chemical probes.

References

A Comprehensive Technical Guide to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS: 118811-34-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, a bifunctional molecule widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This document details its chemical properties, a representative synthetic protocol, and its key applications as a versatile linker and building block. Its role in the introduction of a protected aminopentyl chain is highlighted through experimental workflows and logical diagrams.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 118811-34-0, is a valuable synthetic intermediate. Its structure incorporates two key functional moieties: a tert-butyloxycarbonyl (Boc) protected primary amine and a p-toluenesulfonate (tosylate) ester. The Boc group offers robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions.[1] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of the five-carbon aminoalkyl chain into a wide range of molecules.[1] These characteristics make it a compound of interest for the synthesis of complex organic molecules, including pharmaceutical ingredients and probes for chemical biology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 118811-34-0 | [2][3] |

| Molecular Formula | C₁₇H₂₇NO₅S | [2] |

| Molecular Weight | 357.47 g/mol | [2] |

| Appearance | White Solid | [4] |

| Synonyms | 5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate | [5] |

| Storage Conditions | Sealed in dry, Room Temperature | [3] |

Synthesis

The synthesis of this compound is typically achieved through the tosylation of its corresponding alcohol precursor, 5-(Boc-amino)-1-pentanol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the tosylation of a primary alcohol and can be adapted for the synthesis of the title compound.

Materials:

-

5-(Boc-amino)-1-pentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Boc-amino)-1-pentanol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5-2.0 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its ability to act as a bifunctional linker. The tosylate group allows for the alkylation of various nucleophiles, thereby introducing a five-carbon chain bearing a protected amine. This is particularly useful in the synthesis of pharmaceutical compounds and complex organic molecules where a primary amine is required at a specific position.

Alkylation of Nucleophiles

This compound is an effective electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. The general reaction scheme involves the displacement of the tosylate group by the nucleophile, forming a new carbon-nucleophile bond.

Caption: General scheme for the alkylation of nucleophiles.

Role in Multi-step Synthesis

In a multi-step synthesis, this compound serves as a key building block to introduce a protected aminoalkyl chain. Following the alkylation step, the Boc protecting group can be readily removed under acidic conditions to liberate the primary amine. This newly exposed amine can then undergo further functionalization, such as amide bond formation, reductive amination, or conversion to other nitrogen-containing functional groups.

Caption: Logical workflow of a multi-step synthesis utilizing the reagent.

Characterization Data

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (tosyl) | 7.3-7.8 | m (AA'BB') | 4H |

| Methylene (adjacent to OTs) | ~4.0 | t | 2H |

| Methylene (adjacent to NH) | ~3.1 | q | 2H |

| Methyl (tosyl) | ~2.4 | s | 3H |

| Methylene (pentyl chain) | 1.2-1.7 | m | 6H |

| t-Butyl (Boc) | ~1.4 | s | 9H |

| NH (Boc) | ~4.5-5.0 | br s | 1H |

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its bifunctional nature, combining a stable protecting group with a reactive leaving group, allows for the controlled introduction of an aminopentyl linker into a diverse array of molecules. This technical guide has provided an overview of its properties, a representative synthetic method, and its key applications, particularly relevant to researchers and professionals in the field of drug discovery and development. The provided workflows and diagrams illustrate its logical use in complex synthetic strategies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 118811-34-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate_其他_德威钠 [gjbzwzw.com]

- 5. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]

"5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate" molecular weight and formula

An In-Depth Technical Guide on 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

This guide provides essential information on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a useful intermediate in various organic syntheses.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₇H₂₇NO₅S[1][2] |

| Molecular Weight | 357.47 g/mol [1] |

| CAS Number | 118811-34-0[1][2] |

| Physical Appearance | White Solid[3] |

Synthetic Overview

The synthesis of this compound typically involves the protection of the amino group of a precursor, followed by tosylation of the hydroxyl group. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines in organic synthesis, particularly in peptide chemistry.[4] The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.

A plausible synthetic pathway for this compound starts from 5-amino-1-pentanol. The amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) to yield 5-(t-Boc-amino)-1-pentanol. This intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to afford the final product.

Experimental Protocols

Step 1: Boc Protection of 5-amino-1-pentanol

-

Dissolve 5-amino-1-pentanol in a suitable solvent, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to the solution.

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product, 5-(t-Boc-amino)-1-pentanol, using an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Step 2: Tosylation of 5-(t-Boc-amino)-1-pentanol

-

Dissolve the purified 5-(t-Boc-amino)-1-pentanol in a dry aprotic solvent, such as dichloromethane or pyridine, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine should be added.

-

Stir the reaction at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with dilute acid (if a base like triethylamine was used), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

-

The final product can be further purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

The logical relationship of the synthetic pathway is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, also known as tert-butyl (5-(tosyloxy)pentyl)carbamate (CAS Number: 118811-34-0), is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a terminal p-toluenesulfonate (tosylate) group, a well-established leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. A thorough understanding of these properties is critical for its effective handling, storage, and application in synthetic protocols, as well as for the development of robust and reproducible manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1219805-46-9 |

| Molecular Formula | C₁₇H₂₇NO₅S |

| Molecular Weight | 357.47 g/mol |

| Appearance | White Solid |

| Storage | 2-8°C, Refrigerator |

Solubility Profile

Qualitative Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The long alkyl chain and the aromatic tosyl group contribute to its hydrophobic character, making it immiscible with water. |

| Methanol | Slightly Soluble | The polar carbamate group allows for some interaction with polar protic solvents like methanol. |

| Ethanol | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may enhance solubility. |

| Chloroform | Soluble | The non-polar nature of chloroform makes it a good solvent for this compound. |

| Dichloromethane | Soluble | Similar to chloroform, dichloromethane is a common solvent for compounds of this type. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that is expected to solubilize the compound well. |

| Hexanes | Insoluble | The high polarity of the carbamate group prevents solubility in non-polar alkanes. |

| Diethyl Ether | Slightly Soluble | Expected to have limited solvating power due to the polar carbamate. |

| Acetone | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent that is expected to be a good solvent for this compound. |

Experimental Protocol for Solubility Determination

A standard protocol to quantitatively determine the solubility of this compound in various solvents is as follows:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Evaporate the solvent from the supernatant under reduced pressure.

-

Weigh the remaining solid to determine the mass of the dissolved compound.

-

Calculate the solubility in terms of mg/mL or mol/L.

-

Alternatively, a calibrated analytical technique such as HPLC-UV can be used to determine the concentration of the compound in the supernatant.

-

In-Depth Technical Guide: Synthesis and Spectroscopic Characterization of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of the versatile organic intermediate, 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate. This compound, identified by its CAS number 118811-34-0, is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional materials. Its structure incorporates a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal primary alcohol activated as a p-toluenesulfonate (tosylate) ester, rendering it an excellent electrophile for various nucleophilic substitution reactions.

Spectroscopic and Physical Data Summary

Table 1: Physical and Molecular Data

| Property | Value |

| CAS Number | 118811-34-0[1] |

| Molecular Formula | C₁₇H₂₇NO₅S[1] |

| Molecular Weight | 357.46 g/mol [1] |

| Appearance | White Solid |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Ar-H (ortho to SO₂) |

| 7.34 | d | 2H | Ar-H (meta to SO₂) |

| 4.55 (approx.) | br s | 1H | NH |

| 4.02 | t | 2H | CH₂-OTs |

| 3.08 | q | 2H | CH₂-NHBoc |

| 2.45 | s | 3H | Ar-CH₃ |

| 1.65 | p | 2H | CH₂-CH₂OTs |

| 1.44 | s | 9H | C(CH₃)₃ |

| 1.35 - 1.50 | m | 4H | -(CH₂)₂- |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C=O (Boc) |

| 144.8 | Ar-C (ipso to SO₂) |

| 133.0 | Ar-C (ipso to CH₃) |

| 129.8 | Ar-CH (meta to SO₂) |

| 127.8 | Ar-CH (ortho to SO₂) |

| 79.1 | C(CH₃)₃ |

| 70.3 | CH₂-OTs |

| 40.4 | CH₂-NHBoc |

| 29.5 | CH₂ |

| 28.8 | CH₂ |

| 28.4 | C(CH₃)₃ |

| 22.5 | CH₂ |

| 21.6 | Ar-CH₃ |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 380.16 | [M+Na]⁺ |

| 358.18 | [M+H]⁺ |

| 302.12 | [M-C₄H₈+H]⁺ |

| 258.12 | [M-Boc+H]⁺ |

| 186.09 | [M-TsOH+H]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-amino-1-pentanol. The first step involves the protection of the primary amine with a Boc group, followed by the tosylation of the primary alcohol.

Synthesis of tert-butyl (5-hydroxypentyl)carbamate

This procedure outlines the protection of the amino group of 5-amino-1-pentanol.

Materials:

-

5-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-amino-1-pentanol (1.0 eq) in the chosen solvent (DCM or THF).

-

Add triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If DCM is used, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Synthesis of this compound

This procedure details the tosylation of the hydroxyl group of tert-butyl (5-hydroxypentyl)carbamate.

Materials:

-

tert-butyl (5-hydroxypentyl)carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (5-hydroxypentyl)carbamate (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 - 2.0 eq) or triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the Synthetic Utility of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, CAS 118811-34-0, is a bifunctional organic compound that serves as a valuable intermediate in multi-step organic synthesis.[1][2][3] It does not possess an intrinsic biological mechanism of action in the pharmacological sense. Instead, its utility lies in its chemical reactivity, providing a strategic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and chemical probes. This guide elucidates the "mechanism of utility" of this compound, detailing its chemical properties, roles in synthetic workflows, and specific experimental protocols.

Core Principles: A Bifunctional Synthetic Intermediate

The synthetic utility of this compound stems from its two key functional groups: the tert-butoxycarbonyl (Boc) protected amine and the p-toluenesulfonate (tosyl) ester. This strategic combination allows for sequential and controlled chemical modifications.

-

The Boc-Protected Amine: The Boc group is a widely used protecting group for amines. It is stable under a variety of reaction conditions, including those that are basic or nucleophilic, but can be readily removed under acidic conditions. This allows the temporary masking of the amine's reactivity while other parts of the molecule are being modified.

-

The Tosyl Group: The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions.[4] The sulfonate ester delocalizes the negative charge of the leaving anion, making it very stable and thus easily displaced by a wide range of nucleophiles. This functionality allows for the facile introduction of new chemical entities at the terminal carbon of the pentyl chain.

The pentyl chain itself acts as a flexible spacer, separating the two functional termini. This can be advantageous in the synthesis of molecules where specific spatial arrangements are required, such as in the design of linkers for PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.

Synthesis of this compound

The compound is typically synthesized from its corresponding alcohol, 5-(Boc-amino)-1-pentanol, through a tosylation reaction. A representative experimental protocol is detailed below.

Experimental Protocol: Tosylation of 5-(Boc-amino)-1-pentanol

This protocol describes the conversion of the terminal alcohol to a tosylate ester.

Reaction Scheme:

A diagram illustrating the synthesis of the title compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-(Boc-amino)-1-pentanol | 203.28 | 1.97 g | 9.7 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.78 g | 14.6 |

| Triethylamine (Et3N) | 101.19 | 4.0 mL | 28.9 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 117.4 mg | 0.96 |

| Dichloromethane (DCM) | - | 32 mL | - |

Procedure:

-

A solution of 5-(Boc-amino)-1-pentanol (1.97 g, 9.7 mmol) in dichloromethane (32 mL) is prepared in a round-bottom flask and cooled to 0°C on an ice bath.[5]

-

To this stirred solution, p-toluenesulfonyl chloride (2.78 g, 14.6 mmol), triethylamine (4.0 mL, 28.9 mmol), and 4-dimethylaminopyridine (117.4 mg, 0.96 mmol) are added sequentially.[5]

-

The reaction mixture is stirred for 4.5 hours, allowing it to warm to room temperature.[5]

-

Upon completion, the reaction mixture is diluted with chloroform and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.[5]

Quantitative Data:

| Product | Yield | Appearance |

| This compound | 3.14 g (91%) | White Solid |

Mechanism of Utility: Application in Synthesis

The primary "mechanism of action" for this compound is its role as an electrophile in nucleophilic substitution reactions, specifically SN2 reactions. This allows for the covalent attachment of a nucleophilic molecule to the 5-carbon spacer.

General Reaction Workflow

The general workflow for utilizing this compound involves two key steps: nucleophilic substitution followed by deprotection of the amine.

References

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: A Versatile Bifunctional Linker for Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, dictates the stability, solubility, and ultimately, the efficacy of the entire conjugate. This technical guide delves into the core characteristics of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate , a bifunctional linker poised for significant applications in the synthesis of novel therapeutics.

Core Properties and Structure

This compound is a synthetic organic compound with the chemical formula C₁₇H₂₇NO₅S and a molecular weight of 357.46 g/mol .[1][2] It typically presents as a white solid and is utilized in organic synthesis as a protected amine derivative.[2] The key to its utility lies in its bifunctional nature, possessing two distinct reactive ends:

-

A tert-butyloxycarbonyl (Boc)-protected amine : This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine. This allows for subsequent conjugation to a molecule of interest.

-

A p-toluenesulfonate (tosylate) group : The tosylate is an excellent leaving group, making the terminal carbon of the pentyl chain susceptible to nucleophilic substitution. This enables the covalent attachment of another molecular entity.

This dual functionality allows for a sequential and controlled approach to linking two different molecules, a critical requirement in the construction of complex therapeutic agents.

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 118811-34-0 | [1][2] |

| Molecular Formula | C₁₇H₂₇NO₅S | [1][2] |

| Molecular Weight | 357.46 g/mol | [1] |

| Appearance | White Solid | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Tosylation of 5-(Boc-amino)-1-pentanol

This protocol is a representative procedure based on established methods for alcohol tosylation.

Materials:

-

5-(Boc-amino)-1-pentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Boc-amino)-1-pentanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Tosyl Chloride: To the cooled solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents). If desired, a catalytic amount of DMAP (0.1 equivalents) can be added. Stir the solution for 10-15 minutes. Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 equivalents) portion-wise, ensuring the temperature remains at or near 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding cold water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

dot

Caption: Synthetic workflow for this compound.

Application as a Bifunctional Linker in Drug Development

The true value of this compound lies in its application as a bifunctional linker, particularly in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]

The design of the linker in a PROTAC is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The five-carbon alkyl chain of this compound provides a flexible spacer of a defined length, which can be crucial for achieving the optimal orientation of the two binding moieties.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker would typically follow a two-step sequence:

-

Alkylation of the first binding moiety: The tosylate end of the linker is reacted with a nucleophilic group (e.g., an amine or a phenol) on the first binding moiety (either the E3 ligase ligand or the target protein ligand).

-

Deprotection and coupling of the second binding moiety: The Boc-protecting group is removed from the other end of the linker, and the newly exposed amine is then coupled to the second binding moiety, typically via an amide bond formation.

dot

Caption: General workflow for PROTAC synthesis using the bifunctional linker.

Signaling Pathways and Future Directions

While the direct involvement of this compound in specific signaling pathways is not documented, its role as a linker in PROTACs positions it as a key tool for modulating a vast array of cellular signaling cascades. By enabling the degradation of specific proteins, PROTACs constructed with this linker can be designed to target kinases, transcription factors, and other key signaling molecules implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The future of drug development will increasingly rely on the rational design of molecules that can precisely manipulate cellular processes. Bifunctional linkers like this compound are essential components in this endeavor, providing the structural framework to bring together distinct molecular entities and create novel therapeutic modalities. Further research into the synthesis and application of this and similar linkers will undoubtedly pave the way for the next generation of targeted therapies.

References

Understanding Boc protection of primary amines in synthesis

An In-depth Technical Guide on the Boc Protection of Primary Amines in Synthesis

For researchers, scientists, and drug development professionals, the reversible protection of primary amines is a fundamental and critical step in modern organic synthesis. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its reliability, ease of introduction, and selective removal under mild acidic conditions.[1] This guide provides a comprehensive overview of the Boc protection of primary amines, covering the core chemistry, reaction conditions, detailed experimental protocols, and deprotection strategies.

The Chemistry of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride.[1] The reaction involves the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate, which effectively masks the nucleophilicity and basicity of the amine.[1][2]

Reaction Mechanism

The protection reaction can be carried out with or without a base. The inclusion of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves to neutralize the protonated amine intermediate and accelerate the reaction.[1]

The mechanism proceeds as follows:

-

The primary amine attacks a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate.[1]

-

This intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[1]

-

The leaving group subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[1]

In a base-catalyzed reaction, the added base deprotonates the positively charged amine nitrogen. In the absence of an external base, the generated tert-butoxide or another molecule of the amine can act as the base.[1]

Reaction Conditions and Scope

The conditions for Boc protection are generally mild and flexible, leading to high yields for a wide range of substrates.[1] The choice of solvent and base can be optimized based on the solubility and reactivity of the specific primary amine.

Common Reagents and Solvents:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most frequently used reagent.[3]

-

Solvents: A broad array of solvents are effective, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, dioxane, methanol, and aqueous mixtures.[1] Catalyst- and solvent-free conditions have also been developed as a more environmentally friendly approach.[1]

-

Bases: Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1]

Data Presentation: Reaction Conditions

The selection of reaction parameters significantly influences the reaction time and yield. The following tables summarize various conditions for the N-Boc protection of different primary amines.

Table 1: Boc Protection of Various Primary Amines

| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 10 min | 96 | [1] |

| Benzylamine | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [1] |

| 3-Chloroaniline | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 12 min | 95 | [4] |

| Various amines | Boc₂O (1.0) | Amberlite-IR 120 | Solvent-free | RT | 1-3 min | 90-99 | |

Table 2: Catalyst Comparison for N-Boc Protection of Aniline

| Catalyst | Time | Yield (%) |

|---|---|---|

| None | 24 h | 10 |

| Pyridine | 24 h | 40 |

| DMAP | 24 h | 95 |

| [C6(mpy)2][CoCl4]2- | 1 h | 98 |

Experimental Protocols

Precise and reproducible experimental procedures are crucial for successful synthesis. Below are detailed protocols for a typical Boc protection and a subsequent deprotection.

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[3]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent (e.g., 2:1 v/v mixture of H₂O/THF, DCM, or THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and a suitable base such as TEA or DIPEA (3.0 equiv) in the chosen solvent. Stir at room temperature for 5 minutes until all solids are dissolved.[1]

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.[1]

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[1]

-

Workup: Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator. If an aqueous mixture was used, extract the resulting aqueous residue with an organic solvent like dichloromethane (e.g., 3 x 20 mL).[1]

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[1]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.[1]

Protocol for N-Boc Deprotection using Acid

The removal of the Boc group is typically achieved under acidic conditions.[5]

Materials:

-

N-Boc protected amine

-

Suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or methanol)

-

Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))

Procedure:

-

Setup: Dissolve the N-Boc protected amine in a suitable organic solvent such as dichloromethane.

-

Reagent Addition: Add a strong acid. Common methods include treating the DCM solution with neat trifluoroacetic acid (e.g., 25-50% v/v) or bubbling HCl gas through the solution.[1][5]

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid and is often accompanied by the evolution of CO₂ gas.[6]

-

Isolation: Remove the solvent and excess acid under reduced pressure. The deprotected amine is typically obtained as its corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate). A subsequent basic workup can be performed to isolate the free amine if required.[1]

Selectivity and Orthogonality

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is fundamental to complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.[1]

Conclusion

The Boc protecting group is an indispensable tool in modern organic synthesis. Its predictable reactivity, stability under a wide range of conditions, and well-established protocols for both its introduction and removal make it a reliable choice for the protection of primary amines. A thorough understanding of its underlying mechanisms and the quantitative aspects of its application is crucial for its successful implementation in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Synthesis of PROTAC Linkers Utilizing 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the synthesis of PROTAC linkers using 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate . This reagent serves as a versatile building block for constructing alkyl-based linkers, offering a straightforward approach to systematically vary linker length and attachment points, which is essential for optimizing PROTAC performance.

General Principles of PROTAC Action

PROTACs mediate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Application Notes and Protocols: Alkylation of Phenols with 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, yielding valuable aryl ethers. This application note details the use of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate as a versatile alkylating agent for phenols. This reaction, a modification of the Williamson ether synthesis, provides a straightforward method to introduce a protected aminoalkyl chain onto a phenolic core. The resulting N-Boc-protected aminoalkyl aryl ethers are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to compounds with potential biological activities, including modulation of neurotransmitter receptors.

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine during the alkylation step and can be readily removed under acidic conditions, allowing for further functionalization of the terminal amino group. The p-toluenesulfonate (tosylate) is an excellent leaving group, facilitating the nucleophilic substitution by the phenoxide ion.

Key Applications

The products of this alkylation reaction, N-Boc-protected 5-aminopentyl aryl ethers, are versatile building blocks for the synthesis of a variety of target molecules, including:

-

Pharmacological Probes: For studying ligand-receptor interactions, particularly at G-protein coupled receptors (GPCRs) such as opioid and GABA receptors.

-

Novel Therapeutic Agents: As precursors for compounds with potential analgesic, anxiolytic, or other central nervous system (CNS) activities.

-

Linkers in PROTACs and other Bifunctional Molecules: The aminoalkyl chain can serve as a linker to connect a protein-binding moiety to an E3 ligase ligand or another functional molecule.

Experimental Protocols

This section provides a detailed, representative protocol for the alkylation of a generic phenol with this compound. The reaction conditions can be optimized for specific phenolic substrates.

General Protocol for the Alkylation of Phenols

This procedure is based on the principles of the Williamson ether synthesis.

Materials:

-

Phenol derivative (e.g., phenol, p-cresol)

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol derivative (1.0 eq.).

-

Add anhydrous potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

-

Add anhydrous DMF or acetonitrile (sufficient to dissolve the reactants, typically 0.1-0.2 M concentration).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Synthesis of this compound

This protocol describes the preparation of the alkylating agent from the corresponding alcohol.

Materials:

-

N-Boc-5-aminopentan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-5-aminopentan-1-ol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis of phenols with alkyl tosylates, based on literature for similar reactions. Actual yields will vary depending on the specific phenol substrate and optimization of the reaction conditions.

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | 85 - 95 |

| p-Cresol | Cs₂CO₃ | Acetonitrile | 70 | 16 | 80 - 90 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 88 - 98 |

| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 75 | 24 | 75 - 85 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-Boc-protected aminoalkyl aryl ethers.

Application Notes and Protocols: Thiol Alkylation using 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is a versatile bifunctional reagent utilized in organic synthesis and bioconjugation. Its structure incorporates a terminal p-toluenesulfonate (tosylate) group, which serves as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination makes it an ideal candidate for the alkylation of thiol-containing molecules, such as cysteine residues in peptides and proteins, or other sulfur-based nucleophiles. The pentyl chain provides a flexible spacer, and the protected amine allows for subsequent modification after deprotection, enabling the synthesis of complex bioconjugates and targeted drug delivery systems.

The alkylation of thiols is a fundamental reaction in drug development and chemical biology, allowing for the stable and specific modification of biomolecules.[1][2] The high nucleophilicity of the thiolate anion facilitates its reaction with electrophiles like alkyl tosylates in an SN2 manner. This application note provides detailed protocols for the use of this compound in thiol alkylation, along with representative data and workflows for its application in peptide modification and drug discovery.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate |

| CAS Number | 118811-34-0 |

| Molecular Formula | C₁₇H₂₇NO₅S |

| Molecular Weight | 357.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |

Applications

-

Peptide and Protein Modification: Site-specific alkylation of cysteine residues to introduce a functionalizable linker. This allows for the attachment of reporter molecules (fluorophores, biotin), polyethylene glycol (PEG) chains for improved pharmacokinetics, or cytotoxic payloads for antibody-drug conjugates.[3][4]

-

Drug Discovery and Development: Synthesis of novel therapeutic agents where a thiol-containing active molecule is linked to the Boc-protected aminopentyl spacer for further derivatization or to improve its drug-like properties.

-

Combinatorial Chemistry: The protected amine serves as a handle for the generation of compound libraries based on a common thiol-containing scaffold.

-

Surface Functionalization: Immobilization of thiol-containing biomolecules onto surfaces functionalized with this reagent.

Experimental Protocols

Protocol 1: General Thiol Alkylation in Solution

This protocol describes a general method for the alkylation of a generic thiol (R-SH) using this compound.

Materials:

-

Thiol (R-SH)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in anhydrous DMF.

-

Base Addition: Add the base (1.1 - 1.5 eq. of DIPEA or 2.0 eq. of K₂CO₃) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

-

Alkylation: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water or saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-alkylated product.

Protocol 2: S-Alkylation of a Cysteine-Containing Peptide

This protocol provides a method for the site-specific modification of a cysteine residue in a peptide.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Degassed buffer (e.g., 0.1 M sodium phosphate, pH 7.0-7.5, containing 1 mM EDTA)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

-

Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide dimers, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced form.

-

Reagent Preparation: Prepare a stock solution of this compound in ACN or DMSO at a concentration of 10-100 mM.

-

Alkylation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally not exceed 10-20% (v/v) to maintain peptide solubility and integrity.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. Protect the reaction from light if any components are light-sensitive.

-

Reaction Monitoring: Monitor the reaction progress by RP-HPLC coupled with mass spectrometry. Aliquots of the reaction mixture can be taken at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quenched with an excess of a small molecule thiol (e.g., dithiothreitol or β-mercaptoethanol), and analyzed.

-

Purification: Upon completion, purify the modified peptide from excess reagent and unmodified peptide by RP-HPLC using a suitable gradient of ACN in water with 0.1% trifluoroacetic acid (TFA).

-

Characterization: Lyophilize the purified fractions and characterize the final product by mass spectrometry to confirm the correct mass of the modified peptide.

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for thiol alkylation reactions using tosylate electrophiles. While specific data for this compound is limited in the literature, these examples with similar structures provide a good estimate.

| Thiol Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Thiol | Methyl Tosylate | NaOH | aq. NaTos | 50 | 3 | >95 | [3] |

| Aliphatic Thiol | Methyl Tosylate | NaOH | aq. NaTos | 50 | 3 | >95 | [3] |

| 2-Methoxy(ethoxy)ethanethiol | Tosylated tetraethyleneglycol | K₂CO₃ | Acetone | 60 | - | 70 | [5] |

| Thiophenol | Benzyl Tosylate | K₂CO₃ | DMF | RT | 12 | 92 | General procedure inference |

| N-acetyl-L-cysteine | This compound | DIPEA | DMF | 40 | 18 | 80-90 (expected) | Protocol-based estimation |

| Cysteine-peptide | This compound | Phosphate Buffer pH 7.2 | aq. Buffer/ACN | 37 | 4-12 | >70 (expected) | Protocol-based estimation |

Subsequent Deprotection of the Boc Group

Following successful S-alkylation, the Boc-protecting group on the pentyl linker can be readily removed under acidic conditions to liberate the primary amine. This amine can then be used for further conjugation.

Protocol 3: Boc Deprotection

Materials:

-

Boc-protected S-alkylated compound

-

Dichloromethane (DCM) or Dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

-

Diethyl ether

-

Nitrogen or argon gas

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM or dioxane.

-

Acid Addition: Add an excess of the acidic reagent. A common condition is a 1:1 (v/v) mixture of DCM and TFA, or a 5-10 fold excess of 4M HCl in dioxane.[6]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up:

-

For TFA: Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the TFA and solvent. The resulting amine trifluoroacetate salt can often be used directly or purified further. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base.

-

For HCl/dioxane: The amine hydrochloride salt will often precipitate from the reaction mixture. The solid can be collected by filtration, or the solvent can be removed under reduced pressure. The product can be washed with cold diethyl ether to remove any non-polar impurities.

-

Diagrams

Caption: General workflow for thiol alkylation and subsequent modification.

Caption: Application in peptide-drug conjugate development for targeted therapy.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of applications, including drug delivery, bioimaging, and diagnostics. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate . This reagent is a bifunctional linker designed for the covalent attachment of a protected primary amine to nanoparticle surfaces.

The molecule features two key functional groups:

-

A p-toluenesulfonate (tosyl) group : This is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups present on the nanoparticle surface, such as primary amines (-NH₂) or thiols (-SH). This allows for the formation of stable covalent bonds under relatively mild conditions.[1][2][3]

-

A tert-butoxycarbonyl (Boc)-protected amine group : The Boc group is a widely used protecting group for amines in organic synthesis.[4][5][6] It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.[7][8] This allows for a two-step functionalization strategy, where the linker is first attached to the nanoparticle, and the newly introduced amine is then available for subsequent conjugation with other molecules of interest (e.g., targeting ligands, drugs, or imaging agents).[9][10]

This two-step approach offers significant versatility in the design and synthesis of multifunctional nanoparticles.

Data Presentation

Successful surface modification with this compound and subsequent deprotection of the Boc group can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data that can be expected. The exact values will vary depending on the specific nanoparticle core material, size, and surface chemistry.

Table 1: Physicochemical Characterization of Nanoparticles

| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.18 | +35 ± 4 |

| Nanoparticles modified with this compound | 115 ± 7 | 0.20 | +25 ± 3 |

| Amine-terminated Nanoparticles (after Boc deprotection) | 112 ± 6 | 0.19 | +45 ± 5 |

Table 2: Surface Functional Group Quantification

| Nanoparticle Formulation | Surface Amine Density (groups/nm²) |

| Amine-Functionalized Nanoparticles | 1.5 ± 0.2 |

| Amine-terminated Nanoparticles (after Boc deprotection) | 1.3 ± 0.3 |

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface. The reaction proceeds via a nucleophilic substitution where the surface amine attacks the carbon atom bearing the tosylate group, forming a stable secondary amine linkage.[1]

Materials:

-

Amine-functionalized nanoparticles

-

This compound (CAS 118811-34-0)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Magnetic stirrer

-

Centrifuge and centrifuge tubes

Procedure:

-

Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure homogeneity.[2]

-

Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous aprotic solvent. A 10-50 fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.[1][2]

-

Reaction Initiation: Add the tertiary amine base to the nanoparticle dispersion. A 2-3 molar equivalent of the base with respect to the linker is typically sufficient to enhance the nucleophilicity of the surface amines.[1]

-

Conjugation Reaction: Add the solution of this compound to the nanoparticle dispersion. Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.[1][2]

-

Purification: After the reaction, purify the modified nanoparticles by repeated centrifugation and resuspension in a suitable solvent to remove unreacted reagents and byproducts. Perform at least three wash cycles.[9]

-

Final Product: Resuspend the purified nanoparticles functionalized with the Boc-protected linker in the desired buffer for storage or for the subsequent deprotection step.

Protocol 2: Boc Deprotection to Expose Primary Amines

This protocol details the removal of the Boc protecting group from the nanoparticle surface to generate free primary amines, which can be used for further conjugation. The deprotection is achieved using a strong acid.[7][8]

Materials:

-

Nanoparticles functionalized with this compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Reaction vessel

-

Rotary evaporator or a stream of inert gas (e.g., nitrogen)

-

Centrifuge and centrifuge tubes

Procedure:

-

Nanoparticle Suspension: Resuspend the purified Boc-protected nanoparticles in DCM.[8]

-